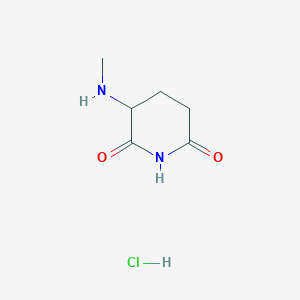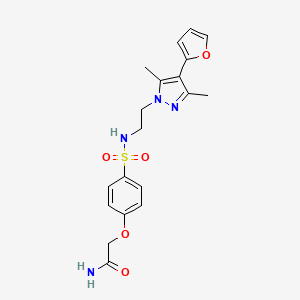
Clorhidrato de 3-(Metilamino)piperidina-2,6-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)piperidine-2,6-dione hydrochloride: is an organic compound with the molecular formula C6H11ClN2O2. It is a versatile small molecule scaffold used in various chemical and biological applications. This compound is known for its role in the development of protein degrader building blocks and other research applications .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the development of complex molecules.
- Acts as a building block for the synthesis of various heterocyclic compounds .
Biology:
- Employed in the study of protein degradation pathways.
- Serves as a ligand for the development of protein degrader building blocks .
Medicine:
- Investigated for its potential therapeutic applications, including the development of drugs targeting specific proteins .
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the synthesis of intermediates for various industrial processes .
Mecanismo De Acción
Target of Action
3-(Methylamino)piperidine-2,6-dione hydrochloride is a functionalized Cereblon ligand . Cereblon is a protein that plays a crucial role in various cellular processes, including embryonic development and the ubiquitin-proteasome system .
Mode of Action
The compound interacts with its target, Cereblon, by binding to it. This binding is facilitated by the terminal amine group present in the compound, which allows rapid conjugation with carboxyl-containing linkers . The interaction between the compound and Cereblon can lead to changes in the function of the protein, potentially influencing the processes in which Cereblon is involved .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with L-Glutamine.
Protection: In an alkaline medium, L-Glutamine is protected to form N-tertiary fourth oxygen formoxyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by N-4-dimethylaminopyridine, the protected L-Glutamine undergoes cyclization to form N-tertiary fourth oxygen formoxyl-3-amino-2,6-piperidinedione.
Deprotection: The cyclized product is then deprotected in an acid medium to yield 3-amino-2,6-piperidinedione hydrochloride.
Industrial Production Methods: The industrial production of 3-(Methylamino)piperidine-2,6-dione hydrochloride involves similar steps but is optimized for large-scale synthesis. The process is designed to be cost-effective, with mild reaction conditions that do not require high-pressure hydrogenation .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Comparación Con Compuestos Similares
3-Amino-2,6-piperidinedione hydrochloride: Shares a similar core structure but differs in functional groups.
2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride: Another related compound used in protein degradation studies
Uniqueness: 3-(Methylamino)piperidine-2,6-dione hydrochloride is unique due to its specific methylamino substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the development of targeted protein degraders and other specialized applications .
Propiedades
IUPAC Name |
3-(methylamino)piperidine-2,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-7-4-2-3-5(9)8-6(4)10;/h4,7H,2-3H2,1H3,(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWRJEXSBGYYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(=O)NC1=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2540476.png)
![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2540478.png)
![Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate](/img/structure/B2540482.png)
![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2540483.png)
![N-(2-methoxy-5-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2540484.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2540487.png)


![3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol](/img/structure/B2540492.png)

![N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide](/img/structure/B2540494.png)
![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2540495.png)
![2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2540497.png)
